molecular formula C8H4F2 B1524265 2-Ethynyl-1,4-difluorobenzene CAS No. 956386-38-2

2-Ethynyl-1,4-difluorobenzene

Cat. No.: B1524265
CAS No.: 956386-38-2
M. Wt: 138.11 g/mol
InChI Key: LKUGAEKNPIPMED-UHFFFAOYSA-N
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Description

2-Ethynyl-1,4-difluorobenzene is an organic compound with the molecular formula C8H4F2 It is characterized by the presence of an ethynyl group (-C≡CH) attached to a benzene ring that also contains two fluorine atoms at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethynyl-1,4-difluorobenzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where a terminal alkyne (such as ethynyl) is coupled with a halogenated aromatic compound (such as 1,4-difluorobenzene) in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions, with the use of a base such as triethylamine or potassium carbonate to facilitate the coupling process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-1,4-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions to introduce new substituents onto the benzene ring.

    Nucleophilic Addition: Strong nucleophiles like organolithium or Grignard reagents are commonly employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield brominated or nitrated derivatives, while nucleophilic addition can result in the formation of new alkyl or aryl groups attached to the ethynyl moiety.

Scientific Research Applications

2-Ethynyl-1,4-difluorobenzene has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Ethynyl-1,4-difluorobenzene is unique due to the presence of both an ethynyl group and two fluorine atoms, which impart distinct electronic and steric effects. These features make it a valuable compound for designing new materials and exploring novel chemical reactions.

Properties

IUPAC Name

2-ethynyl-1,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUGAEKNPIPMED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound of Example 37.1 (10.2 g, 48.7 mmol) was dissolved in dry THF (63 mL), cooled on a dry ice/isopropanol bath to −55° C. and butyl lithium (2.5 M, 42 mL, 105 mmol) was added within 30 min at a rate that kept the temperature below −40° C. LC/MS showed good conversion 20 min after the addition of BuLi and stirring. The mixture was warmed up to 0° C. with the aid of a water bath. At 0° C. the mixture was quenched with potassium hydrogen sulfate (2 M solution) until a neutral aqueous phase was achieved. Diethyl ether was added and the water phase was extracted twice with a small amount of diethyl ether. The organic phases were combined and dried (MgSO4), filtered and carefully evaporated using only heat. The solvent was removed by distillation under normal air pressure with the oil bath temperature at 80° C. The remaining residue was distilled in vacuo, and the fraction at 30° C./0 mmHg was collected. Yield 51%, 3.8 g.
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
63 mL
Type
solvent
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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